molecular formula C14H12N4O2 B5120735 [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

[3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B5120735
M. Wt: 268.27 g/mol
InChI Key: XKXQKNQAQUMBQA-UHFFFAOYSA-N
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Description

[3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and a phenylmethanol group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multi-step organic reactions One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids The pyrazine ring can be introduced via condensation reactions with appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxadiazole ring to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like sodium hydroxide and alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Mechanism of Action

The mechanism of action of [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-5-yl]phenylmethanol
  • [3-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]benzyl alcohol

Uniqueness

Compared to similar compounds, [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol exhibits unique reactivity and binding properties due to the specific arrangement of its functional groups. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[5-(5-methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-6-16-12(7-15-9)14-17-13(18-20-14)11-4-2-3-10(5-11)8-19/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXQKNQAQUMBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=NC(=NO2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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